N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-phenylpropanamide
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Overview
Description
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-phenylpropanamide is a synthetic compound that features a thiophene ring, a phenyl group, and a hydroxyethyl substituent. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-phenylpropanamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Hydroxyethyl Substitution: The hydroxyethyl group is introduced through a nucleophilic substitution reaction, where a suitable hydroxyethylating agent reacts with the thiophene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-phenylpropanamide undergoes various chemical reactions, including:
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitro-substituted thiophene derivatives.
Scientific Research Applications
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-phenylpropanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the thiophene and phenyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-acetyl-3-methylthiophene and 2,5-dimethylthiophene share the thiophene ring structure.
Phenylpropanoic Acid Derivatives: Compounds like ibuprofen and naproxen contain the phenylpropanoic acid moiety.
Uniqueness
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-phenylpropanamide is unique due to the combination of the thiophene ring, hydroxyethyl group, and phenylpropanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-12-9-10-20-16(12)14(18)11-17-15(19)8-7-13-5-3-2-4-6-13/h2-6,9-10,14,18H,7-8,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRROCRPFZRWDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)CCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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